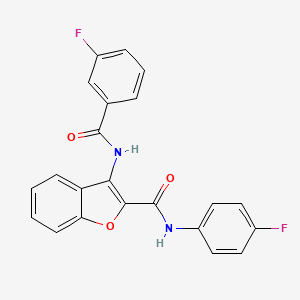

3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Description

3-(3-Fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a benzofuran derivative featuring a carboxamide group at position 2 of the benzofuran core. The compound is substituted with a 3-fluorobenzamido group at position 3 and an N-(4-fluorophenyl) moiety.

Properties

IUPAC Name |

3-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3/c23-14-8-10-16(11-9-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-4-3-5-15(24)12-13/h1-12H,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STALRUAJZJVOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzofuran backbone and the presence of fluorine atoms. These characteristics are believed to enhance its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

- Molecular Formula : C22H14F2N2O3

- Molecular Weight : 392.362 g/mol

- IUPAC Name : 3-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

- CAS Number : 847409-29-4

The precise mechanism of action for this compound remains largely unexplored due to limited published studies. However, preliminary investigations suggest that it may act as an inhibitor of key enzymes involved in various disease pathways. This potential has prompted further research into its pharmacological properties.

Biological Activity

Recent studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes linked to disease processes, although detailed mechanisms are yet to be elucidated.

- Neuroprotective Effects : Related compounds in the benzofuran family have demonstrated neuroprotective and antioxidant activities. For instance, derivatives with similar structures have shown efficacy in protecting neuronal cells from excitotoxic damage, suggesting that this compound could have similar effects .

Structure-Activity Relationship (SAR)

The compound's structure allows for interactions with target proteins, which can be studied through molecular docking simulations and binding affinity assessments. The dual fluorination in its structure is hypothesized to enhance binding affinity compared to non-fluorinated analogs.

Comparative Table of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluorobenzamide | Contains a fluorobenzene moiety | Anticancer properties |

| N-(4-Fluorophenyl)benzamide | Similar aromatic system | Inhibitor of specific kinases |

| Benzofuran-2-carboxylic acid | Lacks amide functionality | Anti-inflammatory effects |

| This compound | Dual fluorination enhances activity | Potential enzyme inhibitor |

Case Studies and Research Findings

While comprehensive case studies specifically on this compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity:

- Neuroprotective Studies : A series of benzofuran derivatives were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity. Compounds with specific substitutions exhibited significant protective actions, indicating that similar modifications in this compound could yield beneficial effects .

- Molecular Docking Studies : Computational studies have been suggested to explore the binding interactions between this compound and target proteins involved in disease processes. Such studies could clarify its potential therapeutic roles and guide future modifications.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations:

- Fluorine Substitution: The target compound’s dual fluorine atoms (3-fluorobenzamido and 4-fluorophenyl) distinguish it from non-fluorinated analogs like the tacrine hybrids and 3-amino derivatives .

- Benzofuran Core Modifications : Analogs such as thiazolimine derivatives () replace the carboxamide with a thiazole ring, altering hydrogen-bonding capacity and electronic properties .

- Biological Targets : While the target compound’s applications are unspecified, structural analogs target diverse pathways—e.g., tacrine hybrids for Alzheimer’s and pyridinyl amides for tuberculosis .

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s fluorine atoms increase logP compared to non-fluorinated analogs like N-(4-methylphenyl)-3-amino-benzofuran-2-carboxamide .

- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in fluorinated inhibitors like those in (-9.0 kcal/mol binding affinity for kynurenine formamidase) .

- Solubility: Amino-substituted analogs (e.g., 3-amino derivatives ) may exhibit higher aqueous solubility due to protonatable groups, whereas the target compound’s fluorinated aromatic rings reduce polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.